molecular formula C9H12F2O B13335946 1,1-Difluorospiro[2.5]octane-6-carbaldehyde

1,1-Difluorospiro[2.5]octane-6-carbaldehyde

Cat. No.: B13335946
M. Wt: 174.19 g/mol
InChI Key: RPKJYPDUIGYMDQ-UHFFFAOYSA-N
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Description

1,1-Difluorospiro[2.5]octane-6-carbaldehyde is a chemical compound with the molecular formula C9H12F2O. It is characterized by the presence of a spiro structure, which is a unique arrangement where two rings are connected through a single atom. The compound also contains two fluorine atoms and an aldehyde group, making it a versatile molecule in various chemical reactions and applications .

Properties

Molecular Formula

C9H12F2O

Molecular Weight

174.19 g/mol

IUPAC Name

2,2-difluorospiro[2.5]octane-6-carbaldehyde

InChI

InChI=1S/C9H12F2O/c10-9(11)6-8(9)3-1-7(5-12)2-4-8/h5,7H,1-4,6H2

InChI Key

RPKJYPDUIGYMDQ-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1C=O)CC2(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Difluorospiro[2.5]octane-6-carbaldehyde typically involves the introduction of fluorine atoms into the spiro structure. One common method is the fluorination of spiro[2.5]octane-6-carboxaldehyde using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is usually carried out under controlled conditions to ensure the selective introduction of fluorine atoms .

Industrial Production Methods

Industrial production of 1,1-Difluorospiro[2.5]octane-6-carbaldehyde may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized for high yield and purity, often involving multiple purification steps such as distillation and recrystallization .

Chemical Reactions Analysis

Types of Reactions

1,1-Difluorospiro[2.5]octane-6-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,1-Difluorospiro[2.5]octane-6-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1-Difluorospiro[2.5]octane-6-carbaldehyde involves its interaction with various molecular targets. The fluorine atoms can enhance the compound’s stability and reactivity, making it a valuable intermediate in chemical reactions. The aldehyde group can form covalent bonds with nucleophiles, facilitating the formation of new chemical entities. The spiro structure provides rigidity and unique spatial orientation, influencing the compound’s interaction with biological targets .

Comparison with Similar Compounds

Similar Compounds

  • 1,1-Difluorospiro[2.5]octane-6-carboxylic acid
  • 1,1-Difluorospiro[2.5]octane-6-methanol
  • Spiro[2.5]octane-6-carboxaldehyde

Uniqueness

1,1-Difluorospiro[2.5]octane-6-carbaldehyde is unique due to the presence of both fluorine atoms and an aldehyde group within a spiro structure. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound in various applications .

Biological Activity

1,1-Difluorospiro[2.5]octane-6-carbaldehyde is an organofluorine compound notable for its unique spirocyclic structure, featuring two fluorine atoms and an aldehyde functional group. This configuration enhances its reactivity and potential biological activity, making it a candidate for various pharmaceutical applications. The compound has garnered attention in medicinal chemistry due to its promising pharmacological properties.

The molecular formula of 1,1-difluorospiro[2.5]octane-6-carbaldehyde is C9H10F2OC_9H_{10}F_2O, with a molecular weight of approximately 178.18 g/mol. The presence of fluorine atoms significantly influences the compound's electrophilicity, which is essential for its interactions with biological macromolecules.

Biological Activity Overview

Research indicates that 1,1-difluorospiro[2.5]octane-6-carbaldehyde exhibits several biological activities, particularly in the context of drug development:

  • Pharmaceutical Applications : The compound has been explored as a lead structure for developing new therapeutic agents due to its ability to interact with various biological targets.
  • Mechanism of Action : Its spirocyclic structure allows for unique interactions with receptors and enzymes, potentially leading to enhanced efficacy in therapeutic applications.

Interaction Studies

Studies on the interactions of 1,1-difluorospiro[2.5]octane-6-carbaldehyde with biological macromolecules have revealed insights into its pharmacological profile:

  • Receptor Binding : The compound has shown potential in binding to specific receptors involved in metabolic regulation, such as the glucagon-like peptide-1 (GLP-1) receptor, which plays a crucial role in glucose metabolism and appetite regulation.
  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes linked to metabolic disorders, making it a candidate for treating conditions like type 2 diabetes and obesity.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
GLP-1 Receptor AgonismEnhances insulin release and lowers plasma glucose levels
Enzyme InhibitionPotential inhibition of enzymes linked to metabolic disorders
Anticancer PropertiesInvestigated for effects on cancer cell lines

Detailed Findings

  • GLP-1 Receptor Agonism : A study highlighted the potential of compounds similar to 1,1-difluorospiro[2.5]octane-6-carbaldehyde as small-molecule agonists of the GLP-1 receptor. These compounds can stimulate insulin release and promote weight loss by delaying gastric emptying and increasing satiety .
  • Enzyme Modulation : Research indicates that modifications to the spirocyclic structure can enhance the inhibition of specific enzymes involved in glucose metabolism, potentially leading to novel treatments for metabolic diseases .
  • Anticancer Activity : Initial investigations into the anticancer properties of this compound suggest it may exhibit cytotoxic effects against various cancer cell lines, warranting further exploration into its mechanisms of action .

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